![molecular formula C7H11N3O B1661740 2-(4-Methoxypyrimidin-2-YL)ethan-1-amine CAS No. 944899-23-4](/img/structure/B1661740.png)
2-(4-Methoxypyrimidin-2-YL)ethan-1-amine
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Description
2-(4-Methoxypyrimidin-2-YL)ethan-1-amine is a useful research compound. Its molecular formula is C7H11N3O and its molecular weight is 153.18. The purity is usually 95%.
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Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2-(4-Methoxypyrimidin-2-YL)ethan-1-amine is C_8H_10N_2O, with a molar mass of approximately 150.18 g/mol. Its structure features a pyrimidine ring substituted with a methoxy group, which is crucial for its biological activity.
Scientific Research Applications
1. Medicinal Chemistry
- Antimicrobial Activity : Research indicates that pyrimidine derivatives, including this compound, exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures showed effective inhibition against various Gram-positive and Gram-negative bacteria at concentrations as low as 200 µg/mL .
- Anticancer Properties : The compound has been investigated for its potential anticancer mechanisms. In vitro studies revealed that it could induce apoptosis in cancer cells, activating intrinsic apoptotic pathways .
2. Biological Studies
- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes that are overexpressed in certain cancers. This inhibition can disrupt cancer cell proliferation and survival pathways .
- Neuroprotective Effects : Preliminary findings suggest that derivatives of this compound may protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative disease research .
3. Material Science
- Polymer Development : The unique chemical structure allows for the incorporation of this compound into polymer matrices, potentially enhancing the material's properties for use in drug delivery systems or as coatings with antimicrobial properties .
Case Study 1: Antimicrobial Evaluation
A comprehensive evaluation was conducted on a series of pyrimidine derivatives, including this compound. The study found that these compounds exhibited potent antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL.
Case Study 2: Anticancer Mechanisms
In a recent investigation into the anticancer mechanisms of pyrimidine derivatives, it was found that this compound induced apoptosis in human cancer cell lines. The study utilized flow cytometry to measure cell viability and apoptosis markers, confirming significant cytotoxic effects at concentrations above 10 µM.
Data Tables
Application Area | Findings |
---|---|
Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria; MICs between 50–200 µg/mL |
Anticancer Properties | Induces apoptosis in cancer cells; significant cytotoxicity observed at >10 µM |
Enzyme Inhibition | Inhibits overexpressed enzymes in cancer pathways |
Neuroprotective Effects | Protects neuronal cells from oxidative stress |
Material Science | Potential use in drug delivery systems and antimicrobial coatings |
Properties
CAS No. |
944899-23-4 |
---|---|
Molecular Formula |
C7H11N3O |
Molecular Weight |
153.18 |
IUPAC Name |
2-(4-methoxypyrimidin-2-yl)ethanamine |
InChI |
InChI=1S/C7H11N3O/c1-11-7-3-5-9-6(10-7)2-4-8/h3,5H,2,4,8H2,1H3 |
InChI Key |
JNGLFUNIUKIGHZ-UHFFFAOYSA-N |
SMILES |
COC1=NC(=NC=C1)CCN |
Canonical SMILES |
COC1=NC(=NC=C1)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.